((Methylsulfonyl)methyl)(p-tolyl)sulfane
Description
Context within Contemporary Organosulfur Chemistry Research
Contemporary research in organosulfur chemistry is vibrant, with significant focus on developing novel synthetic methods and exploring the applications of these compounds in medicine and materials science. nih.govnih.gov Molecules containing sulfonyl groups are of particular interest due to their chemical stability and their capacity to act as key intermediates in organic synthesis. The sulfonyl group is a strong electron-withdrawing moiety, which can influence the reactivity of adjacent parts of a molecule. nih.gov
Compounds that feature multiple sulfur functional groups, such as the sulfide (B99878) and sulfone in the target molecule, are subjects of specialized research. The interplay between different sulfur oxidation states within a single structure can lead to unique reactivity and biological activity. Modern studies often focus on creating complex molecules with precisely controlled architectures to act as pharmaceutical agents or functional materials. nih.govcancer.gov The development of efficient methods for constructing C-S bonds and for the selective oxidation of sulfides to sulfones remains an active area of investigation, utilizing both traditional and modern catalytic approaches. researchgate.netorganic-chemistry.org
Historical Development of Related Chemical Entities in Synthetic Methodology
The history of organosulfur chemistry dates back to the 19th century, with the systematic study of these compounds leading to a foundational understanding of their structure and reactivity. researchgate.netresearchgate.net The development of methods to form sulfones, a key functional group in the title compound, has been a significant area of research. Historically, the most common method for synthesizing sulfones is through the oxidation of thioethers (sulfides), a process that can be controlled to yield sulfoxides as intermediates. organic-chemistry.orgwikipedia.org
Another classical approach involves the reaction of sulfonyl halides or sulfonic acids with aromatic compounds in Friedel-Crafts-type reactions. researchgate.net Over the decades, synthetic methodologies have evolved from these fundamental reactions to more sophisticated, catalytic, and selective processes. researchgate.net The ability to synthesize and manipulate sulfone-containing molecules has been crucial for the development of important transformations in organic chemistry, such as the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are used to form carbon-carbon double bonds. wikipedia.org These historical advancements in synthetic chemistry have paved the way for the construction of complex, multifunctional organosulfur compounds like ((Methylsulfonyl)methyl)(p-tolyl)sulfane.
Current Academic Research Significance and Interdisciplinary Relevance
The academic and industrial interest in organosulfur compounds, particularly those containing sulfonyl motifs, is driven by their broad interdisciplinary relevance. researchgate.net In medicinal chemistry, the sulfone group is a common feature in a wide array of therapeutic agents. nih.gov It is found in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.gov The polarity and hydrogen-bonding capability of the sulfonyl group can improve a drug molecule's solubility and metabolic stability, which are critical pharmacokinetic properties. researchgate.netresearchgate.netnih.gov
Beyond pharmaceuticals, organosulfur compounds have applications in materials science, where they are used to create specialized polymers like polysulfones, known for their thermal stability. britannica.com They are also investigated in agrochemicals and as versatile building blocks in the synthesis of complex organic molecules. nih.gov The study of compounds containing both sulfone and sulfide functionalities contributes to a deeper understanding of chemical reactivity and bonding, and opens avenues for designing novel reagents and catalysts for organic synthesis. nih.gov
Classification and Nomenclature within the Broader Spectrum of Sulfones, Sulfides, and Sulfanes
The classification and naming of organosulfur compounds follow systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The compound this compound contains two key sulfur-containing functional groups: a sulfide (thioether) and a sulfone.
Sulfanes are sulfur analogues of alkanes, with the simplest being sulfane (H₂S). The term is also used more broadly for compounds with sulfur chains, though this usage is sometimes discouraged to avoid confusion. iupac.org
Sulfides (or Thioethers) are characterized by a C-S-C linkage. jmchemsci.com They can be named using functional class nomenclature, where the names of the groups attached to the sulfur are listed alphabetically followed by "sulfide."
Sulfones contain a sulfonyl group (–SO₂–) attached to two carbon atoms. wikipedia.org According to IUPAC nomenclature, they can be named in two main ways: acdlabs.comacdlabs.com
Functional Class Nomenclature : The names of the organic radicals attached to the sulfonyl group are listed alphabetically, followed by "sulfone" (e.g., dimethyl sulfone).
Substitutive Nomenclature : The –SO₂– group is treated as a substituent, named "sulfonyl," linking two parent structures or as a substituent on a single parent hydride (e.g., methylsulfonylbenzene).
The compound , with the structure p-Tolyl-S-CH₂-SO₂-CH₃, is a multifunctional compound. Its name can be derived using different IUPAC-accepted methods:
As a Sulfane/Sulfide : Treating the divalent sulfur as the principal functional group, the compound is named as a derivative of sulfane. The two groups attached are "p-tolyl" and "(methylsulfonyl)methyl." This leads to the name This compound .
As a Sulfone : Since the sulfone group often takes priority in nomenclature, the compound can be named as a derivative of a sulfone. If "methyl methyl sulfone" (dimethyl sulfone) is the parent structure, the p-tolylthio group is a substituent on one of the methyl groups. This results in the name 1-(p-Tolylthio)methyl methyl sulfone .
Both naming conventions accurately describe the molecule's structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(methylsulfonylmethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)12-7-13(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQOVHTLLMLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Chemical Compound and Analogues
Direct Synthetic Routes to ((Methylsulfonyl)methyl)(p-tolyl)sulfane Analogues and Related Sulfones
The direct synthesis of diaryl sulfones and related structures, including analogues of this compound, relies on several foundational reactions in organic sulfur chemistry. These routes are designed to create the sulfonyl group and form the necessary carbon-sulfur bonds efficiently.
Oxidative Transformations of Sulfides to Sulfones
The oxidation of sulfides is one of the most fundamental and widely used methods for the synthesis of sulfones. jchemrev.comnih.gov This transformation is a two-step process that proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the corresponding sulfone. nih.gov The choice of oxidant and reaction conditions is crucial for controlling the reaction to selectively yield either the sulfoxide or the sulfone. jchemrev.comresearchgate.net
A plethora of oxidizing agents have been developed for this purpose. Traditional oxidants include hydrogen peroxide (H₂O₂), often in combination with acids like acetic acid, and peracids such as m-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net However, concerns over safety, cost, and environmental impact have driven the development of greener and more efficient catalytic systems. rsc.org Aqueous H₂O₂ is considered an ideal green oxidant due to its high oxygen content and the fact that its only byproduct is water. rsc.org
Various catalytic systems have been shown to effectively promote the oxidation of sulfides to sulfones with high chemoselectivity. These include metal-based catalysts and metal-free alternatives. For instance, tantalum carbide and niobium carbide have been used to catalyze sulfide (B99878) oxidation with 30% hydrogen peroxide, affording sulfoxides and sulfones, respectively. organic-chemistry.org Other systems, such as those using urea-hydrogen peroxide with phthalic anhydride (B1165640) or a recyclable silica-based tungstate (B81510) catalyst, offer environmentally benign options that can proceed without metal catalysts. researchgate.netorganic-chemistry.org The selectivity of the oxidation can often be controlled by adjusting reaction parameters like temperature and the amount of oxidant used. organic-chemistry.org
Below is a table summarizing various catalytic systems for the oxidation of sulfides.
| Catalyst/Reagent System | Oxidant | Key Features |
| Tantalum Carbide / Niobium Carbide | 30% H₂O₂ | Selectivity towards sulfoxides (TaC) or sulfones (NbC); catalyst is reusable. organic-chemistry.org |
| Silica-based Tungstate | 30% H₂O₂ | Recyclable catalyst, provides good to excellent yields at room temperature. organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | - | Metal-free, environmentally friendly method. organic-chemistry.org |
| Selectfluor | - | Mediates efficient oxidation at ambient temperature. organic-chemistry.org |
| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | In situ generated ClO₂ | Practical method compatible with a wide range of aryl, benzyl, and alkyl sulfides. researchgate.net |
| Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | 30% H₂O₂ | Heterogeneous, recyclable nanocatalyst; reaction proceeds at room temperature under solvent-free conditions. rsc.org |
Reactions Involving p-Toluenesulfonyl Chlorides and Related Building Blocks
p-Toluenesulfonyl chloride (TsCl) is a versatile and widely utilized reagent in organic synthesis for creating sulfonate esters and sulfonamides. wikipedia.org It also serves as a key building block for the synthesis of sulfones, including methyl p-tolyl sulfone, a structural component of the target molecule. nih.govresearchgate.net
One of the classical methods for forming aryl sulfones is the Friedel-Crafts sulfonylation reaction, where a sulfonyl chloride reacts with an arene in the presence of a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov More recent developments have introduced zinc dust as a mediator for this transformation, which simplifies product isolation. researchgate.net
TsCl is also a precursor for the synthesis of methyl p-tolyl sulfone. A common route involves the reduction of TsCl to sodium p-toluenesulfinate, which is then alkylated. orgsyn.org Another method involves reacting TsCl with a variety of amines to produce sulfonamides. wikipedia.orgsemanticscholar.org While not a direct route to the target compound, these reactions highlight the versatility of TsCl in constructing sulfur-containing molecules. The solvolysis of sulfonyl chlorides like TsCl is proposed to proceed via a concerted Sₙ2 mechanism, which is important for understanding reactivity when designing synthetic routes. mdpi.com
A patented method describes the synthesis of methyl p-tolyl sulfone from p-toluenesulfonyl chloride, anhydrous sodium sulfite (B76179), sodium bicarbonate, and monochloromethane. google.com This process involves the initial formation of a sulfinate salt followed by methylation. google.com
Pummerer Rearrangement-Based Syntheses of Methylthiomethyl Sulfones
The Pummerer rearrangement is a classic reaction in organosulfur chemistry where an alkyl sulfoxide, upon treatment with an activating agent like acetic anhydride, rearranges to form an α-acyloxy-thioether. wikipedia.orgchem-station.com This reaction effectively involves an internal redox process where the sulfur atom is reduced and the α-carbon is oxidized. organicreactions.org The resulting α-acyloxy-thioether can be a valuable intermediate, as it can be hydrolyzed to yield an aldehyde, making sulfoxides useful precursors to carbonyl compounds. chem-station.com
The mechanism begins with the acylation of the sulfoxide by the anhydride. wikipedia.org An elimination step, often catalyzed by the acetate (B1210297) byproduct, generates a key electrophilic thial intermediate. Subsequent nucleophilic attack by acetate on this intermediate yields the final product. wikipedia.org Various activators beyond acetic anhydride, such as trifluoroacetic anhydride, and a range of nucleophiles can be employed, expanding the reaction's utility. wikipedia.org
A significant variation for the synthesis of sulfone-containing structures is the "sulfinate-sulfone Pummerer rearrangement". uni-saarland.deresearchgate.net This reaction occurs when α-CH acidic sulfoxides, particularly those with additional electron-withdrawing groups at the alpha carbon, react with sulfinyl chlorides. This process can lead directly to the formation of α-sulfonyl thioethers, which are structurally related to the target compound this compound). uni-saarland.deresearchgate.net This specialized rearrangement offers a direct pathway to construct the S-CH₂-SO₂ core structure.
Salt-Forming and Methylation Reactions in Sulfone Synthesis
A cornerstone in the synthesis of many sulfones, including methyl p-tolyl sulfone, is the reaction of sulfinate salts with electrophiles. nih.gov Sulfinates, typically prepared as sodium salts (RSO₂Na), are powerful and versatile building blocks in organic synthesis. rsc.org
The synthesis of methyl p-tolyl sulfone often starts with p-toluenesulfonyl chloride. orgsyn.org This is reduced to sodium p-toluenesulfinate using reagents such as sodium sulfite and sodium bicarbonate in water. orgsyn.org The resulting sulfinate salt is a stable intermediate that can be isolated and then alkylated. orgsyn.org
The subsequent methylation of the sulfinate salt is the key step to forming the methyl sulfone moiety. Various methylating agents can be employed for this transformation. A patented method utilizes monochloromethane as the methylating agent. google.comgoogle.com Other classic and effective reagents include dimethyl sulfate (B86663) and methyl iodide. orgsyn.org The choice of methylating agent can be influenced by factors such as reactivity, toxicity, and reaction conditions. For example, dimethyl sulfate is highly effective but also very toxic and must be handled with extreme caution. orgsyn.org Copper-catalyzed S-methylation of sulfonyl hydrazides using tert-butyl hydroperoxide (TBHP) has also been reported as a method to synthesize methyl sulfones in water. acs.orgnih.gov
The table below outlines different approaches for the synthesis of methyl p-tolyl sulfone via sulfinate salt formation and methylation.
| Starting Material | Sulfinate Formation Reagent | Methylating Agent | Reference |
| p-Toluenesulfonyl Chloride | Sodium Sulfite / Sodium Bicarbonate | Dimethyl Sulfate | orgsyn.org |
| p-Toluenesulfonyl Chloride | Sodium Sulfite / Sodium Bicarbonate | Monochloromethane | google.comgoogle.com |
| p-Toluenesulfonyl Chloride | Sodium Sulfite / Sodium Bicarbonate | Methyl Iodide | orgsyn.org |
| p-Tolylsulfonyl Hydrazide | - | TBHP (in water, Cu-catalyzed) | nih.gov |
Precursor Synthesis and Strategic Functionalization
An alternative to direct assembly involves the synthesis of key precursors that already contain a portion of the final molecular structure. This strategy allows for the late-stage combination of complex fragments.
Synthesis of Methylsulfonyl-Containing Carbonyl or Alkyl Precursors
Synthesizing precursors that already contain the methylsulfonyl (CH₃SO₂-) group is a strategic approach to building complex molecules like this compound. These precursors can then be functionalized and coupled with other fragments.
One method involves the generation of carbonyl sulfoxonium ylides. An improved one-pot, two-step protocol for their synthesis uses trimethylsulfoxonium (B8643921) iodide and a reactive carboxylic acid derivative, such as an acyl chloride. organic-chemistry.org This method is cost-effective and suitable for large-scale preparations, providing a range of carbonyl sulfoxonium ylides that can serve as versatile building blocks. organic-chemistry.org
Another powerful precursor is the methylsulfinylcarbanion (dimsyl anion), typically generated from dimethyl sulfoxide (DMSO). acs.org This carbanion is a potent nucleophile used in a wide array of carbon-carbon bond-forming reactions. While it is a sulfinyl carbanion, oxidation of the resulting product can furnish the desired sulfonyl group.
Furthermore, alkylsulfones themselves can be used as precursors for generating alkyl radicals under visible-light photoredox catalysis. rsc.org This reductive desulfonylation process provides access to a diverse range of alkyl radicals from stable and easily synthesized alkylsulfones, which can then be used to form new C-C bonds. rsc.org The synthesis of alkyl precursors can also be achieved through various methods, including the reaction of carbohydrates with methylsulfonyl chloride to produce chloro-deoxy derivatives. acs.org The synthesis of metal alkyls from alkyl halides is another route to functionalized alkyl precursors. google.com These strategies highlight the utility of pre-installing the methylsulfonyl group onto a scaffold that can be elaborated further.
Derivatization of p-Tolyl Substrates
The synthesis of p-tolyl-containing sulfur compounds often begins with readily available starting materials derived from toluene. A common precursor is p-toluenesulfonyl chloride, which can be transformed into a variety of functional groups. For instance, reduction of p-toluenesulfonyl chloride can yield sodium p-toluenesulfinate. This intermediate is a versatile nucleophile for subsequent reactions.
One established method for creating a sulfone is the alkylation of a sulfinate salt. The synthesis of methyl p-tolyl sulfone, a structural relative of the target compound, can be achieved by reacting sodium p-toluenesulfinate with an alkylating agent like methyl iodide or dimethyl sulfate. orgsyn.orggoogle.com An alternative approach involves the oxidation of the corresponding sulfide; methyl p-tolyl sulfide can be oxidized to methyl p-tolyl sulfone using oxidants such as hydrogen peroxide. orgsyn.org A method described by Field and Clark utilizes the preparation of sodium p-toluenesulfinate followed by alkylation to produce methyl p-tolyl sulfone in good yields. orgsyn.org Another patented method describes the synthesis of methyl p-tolyl sulfone from p-toluenesulfonylchloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloromethane, highlighting an alternative that avoids highly toxic reagents like dimethyl sulfate. google.com
These derivatization strategies showcase the conversion of a basic p-tolyl substrate into the sulfone moiety, a key structural component of this compound.
Catalytic Approaches in Sulfur Compound Synthesis
Catalysis has revolutionized the synthesis of sulfur compounds, enabling reactions that were previously inefficient or impossible. These approaches offer high selectivity, milder reaction conditions, and greater functional group tolerance compared to traditional stoichiometric methods.
The formation of aryl sulfides has been greatly advanced by transition metal catalysis. nih.govresearchgate.net Palladium, nickel, and copper are the most common metals employed for this purpose. mdpi.comuni.lu These reactions typically involve the cross-coupling of an aryl halide or pseudohalide with a thiol or disulfide. nih.gov
Palladium-catalyzed reactions have been extensively studied. Early developments showed that while monodentate phosphine (B1218219) ligands were often ineffective due to displacement by the highly nucleophilic thiolate, the use of specific chelating phosphine ligands could overcome this issue. mdpi.com A significant breakthrough was the discovery that zinc thiolates could act as effective nucleophiles in these couplings, preventing catalyst deactivation that can occur with free thiols. mdpi.comresearchgate.net Nickel-catalyzed systems have proven effective for coupling with less reactive electrophiles like aryl mesylates. uni.lu Copper-catalyzed C-S bond formation has also been established as an efficient, albeit sometimes more costly, alternative. uni.lu
Organocatalysis offers a metal-free alternative for key transformations in sulfur chemistry, particularly the oxidation of sulfides. organic-chemistry.org The selective oxidation of a sulfide can yield either a sulfoxide or, with further oxidation, a sulfone. Achieving this selectivity is a significant challenge.
A highly efficient and green method utilizes 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the terminal oxidant. organic-chemistry.orgresearchgate.net The reaction conditions can be tuned to selectively produce either the sulfoxide or the sulfone in high yields. organic-chemistry.org For sulfoxide synthesis, the reaction is typically run in the presence of an aqueous buffer, while the addition of a solvent like acetonitrile (B52724) (MeCN) promotes further oxidation to the sulfone. organic-chemistry.org
For asymmetric transformations, chiral organocatalysts can be used to produce enantiomerically enriched sulfoxides. Systems based on chiral imines, phosphoric acid derivatives, or flavinium salts have been developed, using hydrogen peroxide as the oxidant. researchgate.net These methods can achieve good to high enantioselectivities for various sulfide substrates. researchgate.net
Biocatalysis provides a powerful and highly selective means of accessing enantiopure sulfoxides, which are valuable building blocks in medicinal chemistry. nih.govalmacgroup.com These enzymatic methods operate under mild conditions and can deliver products with very high enantiomeric excess (ee). researchgate.net
Two primary biocatalytic strategies are employed:
Asymmetric Oxidation: In this approach, a prochiral sulfide is selectively oxidized to one of the two possible sulfoxide enantiomers. Oxidative enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and peroxidases are commonly used for this purpose. acsgcipr.org BVMOs are particularly effective for large-scale processes, using molecular oxygen as the ultimate oxidant. acsgcipr.org
Kinetic Resolution: This method starts with a racemic mixture of a sulfoxide. A reductive enzyme selectively reduces one enantiomer back to the sulfide, leaving the other enantiomer in high purity. almacgroup.comnih.gov Reductive enzymes like methionine sulfoxide reductases (MsrA and MsrB) are used in this context. These enzymes exhibit opposite stereoselectivities; MsrA enzymes typically reduce (S)-sulfoxides to yield the (R)-enantiomer, while MsrB enzymes reduce (R)-sulfoxides to afford the (S)-enantiomer. almacgroup.comnih.gov
Recent advances in this field include the use of unconventional media, such as ionic liquids and deep eutectic solvents, to create greener and more sustainable synthetic pathways. nih.govalmacgroup.com
Stereoselective Synthesis of Chiral Sulfone/Sulfide Analogues
The synthesis of analogues of this compound that contain stereocenters is a key objective in medicinal chemistry, as chirality often dictates biological activity. Chiral sulfones, in particular, are important structural motifs. nih.govacs.org
Recent advances have enabled the highly stereoselective synthesis of such compounds. A dual-catalysis strategy combining visible-light photocatalysis and nickel catalysis has been developed for the three-component sulfonylalkenylation of styrenes. nih.govacs.org This method allows for the one-step assembly of enantioenriched β-chiral sulfones from simple starting materials with high enantioselectivity. nih.gov
Other innovative methods focus on constructing challenging stereocenters. A copper-catalyzed four-component reaction involving the insertion of sulfur dioxide (SO₂) has been reported for the synthesis of chiral sulfones bearing an all-carbon quaternary stereocenter. rsc.org This reaction proceeds with excellent enantioselectivity and a broad substrate scope. The development of synthetic strategies for chiral sulfones where the sulfone group is directly attached to the stereocenter is an area of intense research, with methods including asymmetric hydrogenation, conjugate addition, and cycloaddition reactions being explored. dntb.gov.uaresearchgate.net
Asymmetric Oxidation Methodologies for Prochiral Sulfides
The enantioselective oxidation of prochiral sulfides is a primary method for producing chiral, non-racemic sulfoxides. acs.orgnih.gov This approach is directly applicable to the sulfane moiety in this compound, which can be selectively oxidized to create a chiral sulfoxide center. The synthesis of enantiopure sulfoxides is a significant area of interest due to their application as chiral auxiliaries and their presence in biologically active molecules. wiley-vch.deresearchgate.net
Catalytic oxidation systems are generally preferred for their economic and sustainable advantages. acs.orgacsgcipr.org Metal-based catalysts, particularly those involving titanium, vanadium, and manganese complexes with chiral ligands, are widely used. researchgate.nettandfonline.com The Kagan-Modena oxidation, which utilizes a titanium/diethyl tartrate complex, is a well-known example for achieving high enantioselectivity. acsgcipr.orgresearchgate.net The choice of metal, ligand, and oxidant is crucial for controlling the reaction's outcome. For instance, various chiral Schiff bases have been used in conjunction with vanadium complexes to catalyze the asymmetric oxidation of sulfides with high enantiomeric excess (ee). acs.org
Non-metal-based systems, including chiral oxaziridines and enzymatic oxidations, also represent effective strategies. researchgate.nettandfonline.com Biocatalysis, using enzymes such as Baeyer-Villiger monooxygenases (BVMO), offers a green chemistry approach, using molecular oxygen as the terminal oxidant to produce chiral sulfoxides with high enantiopurity. acsgcipr.org
| Catalyst System | Oxidant | Substrate Type | Typical ee (%) | Reference |
| Ti(Oi-Pr)₄ / Chiral Diol | t-BuOOH | Aryl Alkyl Sulfides | >90 | wiley-vch.deresearchgate.net |
| Vanadium / Chiral Schiff Base | H₂O₂ | Aryl Alkyl Sulfides | up to 85 | acs.org |
| Manganese-salen Complex | NaOCl | Aryl Alkyl Sulfides | High | wikipedia.org |
| Chiral Confined Brønsted Acid | H₂O₂ | Thioanisoles | up to 98 | acs.org |
| Baeyer-Villiger Monooxygenases | O₂ | General Sulfides | High | acsgcipr.org |
Application of Chiral Auxiliaries in Synthetic Sequences
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In the synthesis of chiral sulfinyl compounds, this strategy often involves the preparation of diastereomeric sulfinates from a chiral alcohol, followed by separation and nucleophilic substitution. acs.orgnih.govwiley-vch.de
The Andersen method is a classic example, where p-toluenesulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol, to form diastereomeric menthyl p-toluenesulfinates. acs.orgnih.gov These diastereomers can be separated by crystallization. Subsequent reaction with a Grignard reagent, such as a methylmagnesium halide, proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide. wiley-vch.de This approach could be adapted for analogues of this compound.
Other chiral alcohols, like diacetone-d-glucose (B1670380) (DAG), have also been employed effectively as auxiliaries. acs.orgnih.gov Beyond alcohols, sulfinamides, such as the widely used tert-butanesulfinamide introduced by Ellman, serve as versatile chiral auxiliaries for the asymmetric synthesis of amines. nih.gov The p-tolylsulfinyl group itself can act as a potent chiral inductor in various stereoselective reactions, including cycloadditions. researchgate.net The use of chiral auxiliaries is a robust strategy, as the resulting diastereomeric products can often be separated using standard techniques like column chromatography or crystallization. wikipedia.org
Diastereoselective Control in Reaction Pathways
Achieving diastereoselective control is critical when a molecule already contains a stereocenter and a new one is being created. For a molecule like this compound, which contains a prochiral methylene (B1212753) group flanked by two sulfur functions, the formation of a carbanion at this position and its subsequent reaction with an electrophile can lead to new stereocenters.
The stereochemical behavior of α-sulfonyl carbanions is well-documented. acs.orgthieme-connect.de The deprotonation of the carbon adjacent to a sulfonyl group creates a lithio sulfone where the lithium is strongly coordinated to the sulfonyl oxygens. thieme-connect.de The subsequent reaction of this anion can proceed with high diastereoselectivity. Similarly, reactions of α-sulfinyl carbanions derived from chiral sulfoxides have been studied. nih.gov Research has shown that in p-tolyl sulfoxides bearing a β-silylethyl group, the reaction of the corresponding α-sulfinyl carbanion with ketones can yield syn products with high stereoselectivity. nih.gov This selectivity is attributed to a stabilizing interaction between the silicon atom and the carbonyl oxygen in the transition state. nih.gov Such principles of acyclic diastereocontrol are fundamental for the stereoselective functionalization of the methylene bridge in the target compound or its chiral sulfoxide analogues.
Novel Methodological Developments in Sulfone and Sulfane Construction
Recent innovations in synthetic chemistry have introduced new methods for the construction and functionalization of sulfone and sulfane compounds, focusing on efficiency, selectivity, and sustainability.
Electrochemical Oxidation Methods for Sulfides
Electrochemical synthesis offers a green and highly controllable alternative to traditional chemical oxidants for the oxidation of sulfides. acs.orgnih.gov By modulating the reaction parameters, such as current density and solvent, diaryl and aryl alkyl sulfides can be selectively oxidized to either the corresponding sulfoxide or sulfone. acs.orgnih.govresearchgate.net This method uses traceless electrons as the oxidant, avoiding stoichiometric chemical waste. rsc.org
Typically, the selective synthesis of sulfoxides is achieved using a lower constant current (e.g., 5 mA) in a solvent like dimethylformamide (DMF). acs.orgnih.gov In contrast, the formation of sulfones as the major product is favored at a higher current (e.g., 10-20 mA) in a solvent such as methanol (B129727) (MeOH). acs.orgnih.gov The oxygen atom incorporated into the sulfoxide and sulfone functions is derived from water present in the reaction medium. acs.orgnih.gov This methodology has been shown to be scalable and can be performed in flow reactors, sometimes even without the need for a supporting electrolyte. rsc.orgnih.gov
| Product | Current | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Diaryl Sulfoxide | 5 mA | DMF | 10 h | Good | acs.orgnih.gov |
| Diaryl Sulfone | 20 mA | MeOH | 10 h | 51-68 | acs.org |
| Aryl Alkyl Sulfone | 10 mA | MeOH | 10 h | Good | acs.org |
Photochemical and Photocatalytic Functionalization Strategies
Photochemistry and photocatalysis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions using light as an energy source. rsc.orgeurekaselect.com These methods have been applied to both the synthesis of sulfoxides and sulfones and their subsequent functionalization. nih.gov
The selective oxidation of sulfides to sulfoxides can be achieved photocatalytically using air or oxygen as the ultimate oxidant. rsc.org For example, using anthraquinone (B42736) as a photocatalyst, a broad range of sulfides can be oxidized under irradiation from either compact fluorescent lamps (CFL) or specific wavelength LEDs (e.g., 427 nm). rsc.org Interestingly, catalyst-free oxidation can also be achieved under UV irradiation (e.g., 370 nm). rsc.org
Furthermore, photocatalysis provides a route to generate sulfonyl radicals from various precursors, which can then participate in C-H functionalization reactions to construct sulfones. researchgate.netnih.gov This approach allows for the direct and selective functionalization of C(sp³)–H bonds in alkanes and cycloalkanes, reacting them with a sulfur dioxide surrogate and an α,β-unsaturated carbonyl compound to yield α-C chiral sulfones with high regio- and enantioselectivity. researchgate.net The functionalization of sulfonamides and other sulfur-containing groups via photocatalytically generated radical intermediates is also an active area of research. researchgate.net Theoretical studies have explored the photoinduced mechanisms of C–S bond functionalization in related molecules like methyl(p-tolyl)sulfane. mdpi.com
Mechanistic Investigations of Chemical Reactivity and Transformations
Nucleophilic Reactivity of Sulfur and Carbon Centers
The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of the adjacent methylene (B1212753) and sulfide (B99878) moieties. It acidifies the methylene protons, facilitating carbanion formation, and modulates the nucleophilicity of the thioether sulfur.
The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. acs.orgorganic-chemistry.orgorganic-chemistry.org In this context, the α-sulfone carbanion derived from ((Methylsulfonyl)methyl)(p-tolyl)sulfane can act as a potent Michael donor. When reacted with acetylenic sulfones, which serve as activated Michael acceptors, a conjugate addition can be initiated.
The reaction mechanism proceeds via the deprotonation of the central carbon of this compound by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electron-deficient β-carbon of the acetylenic sulfone. The resulting vinyl anion intermediate is subsequently protonated, typically by a solvent or a mild acid workup, to yield the final vinyl sulfone adduct. The high stereoselectivity often observed in such reactions can be attributed to chelation effects in the transition state. researchgate.net
The key to the nucleophilic carbon reactivity of this compound is the formation of an α-sulfone carbanion. The protons on the methylene carbon, positioned between the sulfide and sulfone groups, are rendered acidic due to the powerful inductive and resonance effects of the adjacent sulfonyl (SO₂) group.
Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), readily abstracts a proton to generate a stable carbanion. The stability of this anion is derived from the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This stabilized carbanion is a soft nucleophile and serves as a versatile intermediate in a variety of synthetic transformations, including alkylations, aldol (B89426) reactions, and the aforementioned Michael additions. organic-chemistry.orgresearchgate.net
The α-sulfone carbanion generated from this compound can also react with electrophilic carbon-nitrogen double bonds present in imines and nitrones. nih.gov This reaction is analogous to the aldol addition and provides an effective route for the synthesis of β-amino sulfones.
In the reaction with an imine, the nucleophilic carbanion adds to the electrophilic imine carbon, forming a new carbon-carbon bond. The resulting nitrogen anion is then protonated during workup to yield the β-amino sulfone product. Such reactions can be highly stereoselective, particularly when chiral auxiliaries or catalysts are employed. organic-chemistry.orglookchem.com Similarly, addition to nitrones proceeds via attack at the nitrogen-bearing carbon, followed by protonation, to generate β-hydroxylamino sulfone derivatives.
Electrophilic Behavior and Oxidative Processes
While the carbon center can be rendered nucleophilic, the sulfur atoms in this compound are susceptible to electrophilic attack and oxidation. The sulfide sulfur, being in a lower oxidation state, is particularly prone to oxidation and can also participate in radical reactions.
Sulfinyl radicals (R-S=O•) are a fundamental class of sulfur-centered radicals that have historically been challenging to harness in synthetic chemistry. nih.govresearchgate.net While sulfinyl sulfones are known precursors that can undergo homolytic fission to generate both sulfinyl and sulfonyl radicals, an alternative pathway can be envisioned starting from this compound). researchgate.netunipv.it
This proposed pathway involves a two-step process. First, selective oxidation of the sulfide moiety of the parent compound would yield the corresponding sulfoxide (B87167). Subsequent photolysis or thermolysis of this sulfoxide could induce α-cleavage of the carbon-sulfur bond, generating an aryl sulfinyl radical. acs.org These highly reactive radicals can participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons, providing a synthetic route to complex sulfoxide-containing molecules. nih.govresearchgate.net
The thioether (sulfide) group in this compound is readily oxidized to higher sulfur oxidation states. acsgcipr.orgresearchgate.net This transformation is one of the most common reactions for this class of compounds. The oxidation proceeds in a stepwise manner, first converting the sulfide to a sulfoxide, and then, with a stronger or excess oxidant, to a sulfone. Careful control of reaction conditions is crucial for selectively obtaining the sulfoxide without over-oxidation. acsgcipr.org
A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common. derpharmachemica.comresearchgate.netnih.gov The reaction involves a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant. mdpi.com The choice of oxidant and solvent can significantly influence the reaction's selectivity and rate. For instance, using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, whereas using excess oxidant or higher temperatures leads to the corresponding disulfone. derpharmachemica.com
| Oxidizing Agent | Typical Conditions | Primary Product | Secondary Product (Over-oxidation) | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature | Sulfoxide | Sulfone (with excess H₂O₂ or heat) | nih.govmdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), 0°C to room temp. | Sulfoxide (with ~1 equiv.) | Sulfone (with >2 equiv.) | derpharmachemica.commasterorganicchemistry.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Ethanol for sulfoxide; Water for sulfone | Sulfoxide or Sulfone | Dependent on solvent choice | chemicalforums.com |
| Periodates (e.g., NaIO₄) | Methanol (B129727)/Water, room temperature | Sulfoxide | Sulfone (less common) | researchgate.net |
Rearrangement Reactions and Sigmatropic Shifts
The current scientific literature lacks specific studies on the rearrangement reactions and sigmatropic shifts of methyl p-tolyl sulfone. Generally, sulfones can undergo rearrangements such as the Ramberg-Bäcklund reaction, which typically requires an α-halo sulfone, a structural feature absent in methyl p-tolyl sulfone. Other rearrangements, like the Truce-Smiles rearrangement, involve intramolecular nucleophilic aromatic substitution and are specific to certain ortho-substituted diaryl sulfones. acs.org
Sigmatropic shifts, which are concerted pericyclic reactions, are governed by specific orbital symmetry rules and require a suitable π-system adjacent to the migrating sigma bond. wikipedia.org There is no documented evidence of methyl p-tolyl sulfone participating in sigmatropic rearrangements. For a sigmatropic shift to occur, the molecule would need to possess a structure that allows for the concerted movement of a sigma-bond across a conjugated system, a feature not inherent to the stable structure of methyl p-tolyl sulfone.
Reaction Cascades and Multi-component Reactions Involving Sulfur Functionalities
Detailed investigations into reaction cascades and multi-component reactions specifically initiated by or incorporating methyl p-tolyl sulfone are not described in the available chemical literature. While sulfones, in general, can be synthesized via multi-component reactions, rsc.orgresearchgate.net and can participate in further transformations, specific and detailed cascades beginning with methyl p-tolyl sulfone are not reported. Such reaction sequences would involve a series of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next. The stability of the sulfone group in methyl p-tolyl sulfone makes it a relatively inert participant in the initiation of such cascades under typical conditions.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. While there are examples of MCRs that produce sulfones, rsc.orgresearchgate.net there is a lack of reported MCRs where methyl p-tolyl sulfone itself acts as one of the key starting components.
Role of Sulfane Sulfur Species in Organic Reactions (e.g., as highly nucleophilic entities)
The concept of methyl p-tolyl sulfone serving as a source of sulfane sulfur species is not supported by fundamental chemical principles. Sulfones are characterized by a sulfur atom in a high oxidation state (+6) double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structure is highly stable and does not feature the sulfur-sulfur bonds characteristic of sulfane sulfur species (e.g., persulfides, polysulfides). mdpi.com
Sulfane sulfur compounds are known for their unique reactivity, including acting as potent nucleophiles. mdpi.com However, the generation of such species typically involves the reduction of elemental sulfur or reactions of thiols and other sulfur compounds in a lower oxidation state. The sulfur atom in a sulfone is electrophilic, not nucleophilic, due to the strong electron-withdrawing effect of the two oxygen atoms. pearson.com Consequently, it is chemically implausible for methyl p-tolyl sulfone to generate sulfane sulfur species under conventional reaction conditions.
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interaction Elucidation (e.g., IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and elucidating the conformational and intermolecular interactions of molecules. For sulfones, these techniques are particularly sensitive to the vibrations of the sulfonyl group (SO₂).
The IR spectra of sulfones are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. researchgate.net Typically, the asymmetric stretching vibration appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is observed around 1160-1120 cm⁻¹. researchgate.net The precise position of these bands can be influenced by the electronic environment and the physical state of the sample, providing clues about intermolecular interactions. For instance, in solid-state samples, hydrogen bonding can lead to shifts in these vibrational frequencies. acs.org
In a study of various sulfones, it was noted that the sulfone group's characteristic bands are consistently present and intense. researchgate.net For a related compound, methylthiomethyl p-tolyl sulfone, the IR spectrum recorded using the KBr wafer technique provides key vibrational data. nih.gov Although the full dataset is not provided here, one could expect to see the characteristic SO₂ stretching bands, as well as vibrations associated with the p-tolyl group and the methyl moieties.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in IR spectra. For instance, the S-S and C-S stretching vibrations in related organosulfur compounds can sometimes show splitting due to vibrational coupling, which can be analyzed using Raman spectroscopy.
The conformational landscape of sulfone-containing molecules can be explored by comparing experimental spectra with theoretical calculations based on methods like Density Functional Theory (DFT). nih.govnih.gov By calculating the vibrational frequencies for different possible conformers, a match with the experimental spectrum can help identify the most stable conformation in the given state.
Table 1: Typical Infrared Absorption Frequencies for Sulfones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350 - 1300 |
| SO₂ | Symmetric Stretch | 1160 - 1120 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
This table presents generalized data and the exact positions can vary based on the specific molecular structure and environment.
X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis (e.g., Hirshfeld surfaces)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. bruker.comyoutube.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. For sulfonyl-containing compounds, Hirshfeld analysis often reveals the significance of O···H and H···H contacts in dictating the crystal packing. bruker.com This analysis provides a visual and quantitative understanding of how molecules interact with their neighbors in the solid state, which is crucial for understanding physical properties like melting point and solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a compound like ((methylsulfonyl)methyl)(p-tolyl)sulfane, one would expect distinct signals in the ¹H NMR spectrum corresponding to the protons of the p-tolyl group (in the aromatic region, typically 7-8 ppm), the methyl group attached to the sulfonyl group, and the methylene (B1212753) bridge protons. The chemical shifts and coupling patterns of these protons would provide valuable structural information.
For the related compound, methylthiomethyl p-tolyl sulfone, ¹H and ¹³C NMR data are available. acs.orgresearchgate.net The ¹H NMR spectrum would show signals for the p-tolyl protons, the S-CH₂-S protons, and the S-CH₃ protons. The integration of these signals would confirm the number of protons in each environment.
Table 2: Representative ¹H and ¹³C NMR Data for a Related Sulfone
The following is a generalized representation of expected NMR data for a compound with a p-tolyl sulfone moiety. Specific data for methyl p-tolyl sulfone can be found in the literature. dntb.gov.ua
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic (ortho to SO₂) | 7.8 - 7.9 |
| ¹H | Aromatic (meta to SO₂) | 7.3 - 7.4 |
| ¹H | Methylene (CH₂) | ~ 4.0 |
| ¹H | Methyl (on tolyl group) | ~ 2.4 |
| ¹H | Methyl (on sulfonyl) | ~ 3.0 |
| ¹³C | Aromatic (ipso-SO₂) | ~ 140 |
| ¹³C | Aromatic (ortho to SO₂) | ~ 128 |
| ¹³C | Aromatic (meta to SO₂) | ~ 130 |
| ¹³C | Aromatic (para-CH₃) | ~ 145 |
| ¹³C | Methylene (CH₂) | ~ 55-60 |
| ¹³C | Methyl (on tolyl group) | ~ 21 |
| ¹³C | Methyl (on sulfonyl) | ~ 44 |
This table is illustrative. Actual chemical shifts depend on the solvent and the specific molecular structure.
Dynamic NMR studies can be employed to investigate conformational changes, such as restricted rotation around single bonds, which might be present in sterically hindered sulfones.
Mass Spectrometry for Reaction Monitoring, Intermediate Detection, and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For sulfones, electron impact (EI) ionization often leads to characteristic fragmentation pathways. A common fragmentation involves the cleavage of the C-S bond. nih.gov In the mass spectrum of methyl p-tolyl sulfone, a one-step loss of CH₃SO₂ has been observed. nih.gov Rearrangements, such as the sulfone-sulfinate rearrangement, can also occur under electron impact, leading to distinct fragment ions. encyclopedia.pub
The mass spectrum of methylthiomethyl p-tolyl sulfone shows a molecular ion peak that confirms its molecular weight. acs.org Analysis of its fragmentation pattern would likely reveal the loss of the methylthio group, the tolyl group, and other characteristic fragments.
Table 3: Potential Mass Spectrometry Fragmentation of a Tolyl Sulfone
| Ion | Proposed Structure/Fragment |
| [M]⁺• | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - SO₂]⁺• | Loss of sulfur dioxide |
| [C₇H₇]⁺ | Tropylium ion (from tolyl group) |
This table illustrates potential fragmentation pathways. The relative abundance of each fragment depends on the specific structure and the ionization conditions.
Mass spectrometry is also invaluable for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of products and intermediates in real-time.
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) that provide information about the three-dimensional arrangement of atoms in chiral molecules. acs.orgbruker.com Chiral sulfones, particularly those with the sulfone group directly attached to a stereocenter, are important building blocks in medicinal chemistry. rsc.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute stereochemistry of a chiral sulfone can be determined. nih.gov
VCD spectroscopy is the infrared counterpart of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. bruker.com VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. bruker.com The VCD spectrum is sensitive to the vibrational modes of the molecule and, like ECD, can be compared with theoretical calculations to assign the absolute configuration.
For a chiral derivative of this compound, chiroptical spectroscopy would be the method of choice to determine its enantiomeric excess and to assign its absolute configuration. The Cotton effects observed in the ECD and VCD spectra would serve as a fingerprint of its specific stereochemistry.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For ((Methylsulfonyl)methyl)(p-tolyl)sulfane, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), can elucidate the distribution of electron density, molecular orbital energies, and key reactivity descriptors.
Key parameters obtained from DFT calculations that shed light on the stability and reactivity of this compound are summarized in the following illustrative data table. These values are representative and based on typical results for similar organosulfur compounds.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | ~ -7.0 to -6.5 eV | Relates to the molecule's ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | ~ -1.5 to -1.0 eV | Relates to the molecule's ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Partial Atomic Charges | ||
| S (sulfonyl) | ~ +1.8 to +2.2 | Indicates a highly electrophilic center. |
| O (sulfonyl) | ~ -0.9 to -1.1 | Highlights the polar nature of the S=O bonds and their potential as hydrogen bond acceptors. |
| S (sulfane) | ~ -0.2 to +0.2 | Shows a less polarized character compared to the sulfonyl sulfur. |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the key dihedral angles—specifically around the C-S and S-C bonds—a potential energy surface can be mapped.
For molecules containing p-tolyl groups, the orientation of the aromatic ring relative to the rest of the molecule is a key determinant of conformational preference. mdpi.com Similarly, the arrangement of the methylsulfonyl group relative to the central methylene (B1212753) bridge is crucial. Computational methods can predict the relative energies of these different conformers. The global minimum on the potential energy surface corresponds to the most stable and thus most populated conformation of the molecule under given conditions.
An illustrative conformational analysis would reveal several low-energy structures. The energy differences between these conformers are typically on the order of a few kcal/mol. The following table provides a hypothetical summary of such an analysis.
Table 2: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle 1 (°)(p-tolyl-S-CH2-S) | Dihedral Angle 2 (°)(S-CH2-S-methyl) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~60 | ~180 | 0.0 |
| 2 | ~180 | ~180 | +1.2 |
| 3 | ~60 | ~60 | +2.5 |
| 4 | ~-60 | ~180 | +0.8 |
Note: These values are hypothetical and serve to illustrate the expected outcomes of a conformational analysis.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. Understanding these intermolecular forces is critical for predicting physical properties like melting point, boiling point, and solubility. The primary interactions for this molecule are expected to be dipole-dipole forces, London dispersion forces, and weak hydrogen bonds.
The highly polarized sulfonyl group is a potent hydrogen bond acceptor. nih.gov The oxygen atoms of the sulfonyl group can interact with weak C-H donors from neighboring molecules, such as the methyl groups or the aromatic protons. The p-tolyl group can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align. researchgate.net
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. Hirshfeld surface analysis is another powerful tool to visualize and analyze intermolecular contacts in the crystalline state. rsc.org
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Weak C-H···O Hydrogen Bond | C-H (methyl or aryl) | O=S (sulfonyl) | 0.5 - 2.0 |
| π-π Stacking | p-tolyl ring | p-tolyl ring | 1.0 - 3.0 |
| Dipole-Dipole | Polar regions of the molecule | Polar regions of adjacent molecules | Variable |
Reaction Pathway Modeling, Transition State Characterization, and Activation Energy Calculations
Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For instance, the oxidation of the sulfane sulfur to a sulfoxide (B87167) or sulfone is a common reaction for such compounds. researchgate.net A computational study could model the reaction with an oxidizing agent, such as a peroxy acid. By calculating the geometries and energies of the reactants, transition state, and products, the feasibility of the reaction can be assessed. The calculated activation energy provides a quantitative measure of the reaction rate.
Similarly, reactions involving the cleavage of the C-S or S-S bonds can be modeled. nih.govnih.gov DFT calculations can help elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving radical or ionic intermediates. mdpi.comresearchgate.net
Table 4: Illustrative Calculated Activation Energies for Hypothetical Reactions
| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Oxidation of Sulfane to Sulfoxide | Concerted attack of oxidant | 15 - 25 |
| Nucleophilic Substitution at Methylene Carbon | SN2 pathway | 20 - 30 |
| Thermal Decomposition | Radical C-S bond cleavage | > 40 |
Note: These are representative values to illustrate the application of reaction pathway modeling.
Quantum Chemical Calculations for Understanding Hyperconjugative Effects
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in the structure and stability of sulfonyl compounds. nih.gov In this compound, several types of hyperconjugative interactions can be investigated using quantum chemical methods, particularly Natural Bond Orbital (NBO) analysis.
NBO analysis can reveal delocalization of electron density from filled orbitals to empty orbitals. For the sulfonyl group, it has been shown that there are significant n → σ* interactions, where the lone pairs (n) on the oxygen atoms donate electron density into the antibonding orbitals (σ*) of the S-C bonds. researchgate.netnih.gov This interaction contributes to the polarization of the sulfonyl group and influences the bond lengths and angles.
The interaction between the p-tolyl group and the sulfane sulfur can also be analyzed for hyperconjugative effects, which may influence the rotational barrier around the aryl-S bond.
Table 5: Illustrative NBO Analysis of Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Significance |
| n(O) (sulfonyl) | σ(S-C) | ~ 2 - 5 | Stabilizes the molecule and contributes to the polarity of the sulfonyl group. |
| σ(C-H) (methyl) | σ(S-C) | ~ 0.5 - 1.5 | Weak stabilizing interaction. |
| π(C=C) (p-tolyl) | σ*(S-C) | ~ 1 - 3 | Indicates electronic communication between the aromatic ring and the sulfane sulfur. |
Note: These values are illustrative and represent typical findings from NBO analysis on similar compounds.
Applications in Advanced Organic Synthesis
Role as Synthetic Reagents and Building Blocks
The reactivity of the methylene (B1212753) bridge in ((Methylsulfonyl)methyl)(p-tolyl)sulfane, activated by the adjacent sulfonyl group, makes it a valuable building block in various synthetic transformations.
As Acetylene (B1199291) Equivalents in Cycloaddition Reactions (e.g., Diels-Alder)
While direct evidence for the use of this compound as an acetylene equivalent in Diels-Alder reactions is not extensively documented in readily available literature, the analogous vinyl sulfones are well-established acetylene synthons in cycloaddition reactions. rsc.org Vinyl sulfones are known to participate readily in 1,4-addition and cycloaddition reactions. rsc.org The conceptual basis for this application lies in the ability of the sulfonyl group to act as a leaving group after the initial cycloaddition, leading to the formation of a double bond and effectively serving as a masked acetylene.
Utility in Olefination and Annulation Methodologies
The methylene group in compounds like this compound is readily deprotonated by a strong base to form a carbanion stabilized by the adjacent sulfonyl group. This carbanion can then participate in various carbon-carbon bond-forming reactions, including olefination and annulation.
One of the most notable applications of sulfones in olefination is the Julia Olefination . This reaction involves the reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene after functionalization of the intermediate alcohol and reductive elimination. A modified version, the Julia-Kocienski Olefination , utilizes heteroaryl sulfones to achieve a more streamlined one-step process.
| Olefination Reaction | Description | Key Features |
| Julia Olefination | Reaction of a phenyl sulfone with a carbonyl compound to yield an alkene. | Proceeds via a β-acyloxysulfone intermediate, followed by reductive elimination. |
| Julia-Kocienski Olefination | A modification using heteroaryl sulfones (e.g., benzothiazolyl sulfones). | Often proceeds in a single step with good E-selectivity for the resulting alkene. |
While specific examples detailing the use of this compound in these named reactions are not prevalent, the underlying principle of sulfone-stabilized carbanion addition to carbonyls is a fundamental strategy in organic synthesis.
Strategic Use in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The ability to form a stable carbanion makes this compound and related compounds useful in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The lithiated form of such sulfones can react with a range of electrophiles.
Recent advancements in photocatalysis have also enabled new pathways for carbon-sulfur bond formation, which could be applicable to the synthesis of precursors for or derivatives of this compound. For instance, photocatalytic methods have been developed for the synthesis of vinyl sulfones from sulfinate salts and alkenes.
Development of Novel Chiral Auxiliaries and Ligands Derived from Sulfur-Containing Frameworks
Chiral sulfones, particularly those where the sulfone group is directly attached to a stereocenter, are valuable building blocks in asymmetric synthesis. rsc.orgresearchgate.net The development of efficient methods for the synthesis of chiral sulfones is an active area of research. rsc.orgresearchgate.net
Sulfur-containing compounds, in general, have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and the synthesis of natural products. scielo.org.mxjmcs.org.mxscielo.org.mx These auxiliaries are often derived from readily available chiral precursors like amino acids. scielo.org.mxjmcs.org.mxscielo.org.mx While the direct derivatization of this compound into a chiral auxiliary is not widely reported, the synthesis of chiral sulfones through methods like asymmetric oxidation of chiral thioethers is a well-established strategy. rsc.orgresearchgate.net
| Method for Asymmetric Synthesis of Chiral Sulfones | Description |
| Nucleophilic Substitution | Displacement of a leaving group by a sulfinate. |
| Asymmetric Oxidation | Oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide (B87167) or sulfone. |
| Cross-Coupling Reactions | Formation of a carbon-sulfur bond using a chiral catalyst or substrate. |
| Conjugate Addition | Addition of a nucleophile to a chiral vinyl sulfone. |
Intermediates in the Synthesis of Non-Pharmaceutical/Agrochemical Specialty Chemicals and Materials
Sulfur-containing polymers, such as poly(ether sulfone)s (PES), are important engineering plastics known for their excellent thermal and chemical stability. researchgate.net The synthesis of these polymers often involves the polycondensation of monomers containing sulfonyl groups. researchgate.netmdpi.com
Monomers with sulfone and other functional groups can be used to create polymers with specific properties. For example, the synthesis of poly(ether sulfone)s from AB-type monomers containing both a haloaryl sulfone and a phenolic hydroxyl group has been reported. researchgate.net Similarly, the incorporation of vinyl groups into sulfone-containing monomers allows for their polymerization via free-radical methods. researchgate.net The thiol-phenylsulfone substitution reaction is another method for creating novel polymers. rsc.org
While the direct use of this compound as a monomer in polymerization is not explicitly detailed, its structural motifs are relevant to the design of specialty polymers. For instance, divinyl sulfone is used to end-functionalize polymers for applications in bioconjugation. nih.gov
| Polymer Type | Monomer/Functional Group | Application/Property |
| Poly(ether sulfone) (PES) | Dihalodiphenyl sulfone and bisphenols | High-performance engineering plastics. researchgate.netmdpi.com |
| Vinylbenzylphenylsulfone Polymers | 4-Vinylbenzylphenylsulfone | Specialty polymers via free-radical polymerization. researchgate.net |
| Thiol-ene Polymers | Divinyl sulfone and thiols | Bioconjugation and material science. nih.gov |
Synthesis and Reactivity of Derivatives and Analogues
Systematic Structural Modifications of the p-Tolyl Moiety
The p-tolyl group provides a versatile scaffold for structural modification. Synthetic strategies often involve the substitution of the haloarenes or nitroarenes with a methylthiolating agent. Copper(I)-mediated reactions, for instance, allow for the methylthiolation of various aryl halides, enabling the introduction of the methylthio group to a wide range of aromatic systems beyond just the p-tolyl group. researchgate.net This method is effective for creating a library of aryl methyl sulfides with diverse electronic and steric properties.
Another powerful method involves the nucleophilic aromatic substitution of nitroarenes. The reaction of nitroarenes with a combination of (methylthio)trimethylsilane and cesium carbonate provides access to a variety of aryl methyl sulfide (B99878) derivatives in high yields. researchgate.net This approach is particularly effective for substrates containing electron-withdrawing groups at the ortho or para positions, which activate the nitro group for displacement. researchgate.net
The following table summarizes examples of aryl sulfide synthesis, illustrating the scope of modifications on the aromatic moiety.
Table 1: Synthesis of Aryl Sulfide Analogues via Modification of the Aromatic Moiety
| Aryl Precursor | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Various Haloarenes | DMSO, CuI, DABCO | Aryl Methyl Sulfides | Good to Excellent | researchgate.net |
| Nitroarenes | (Methylthio)trimethylsilane, Cs2CO3 | Aryl Methyl Sulfides | High | researchgate.net |
These transition metal-catalyzed cross-coupling reactions represent a significant advancement in forming carbon-sulfur bonds, offering broad functional group tolerance and practical synthesis routes to a diverse family of aryl sulfides. nih.gov
Variation of the Methylsulfonylmethyl or Methylthiomethyl Chain
Modifications to the methylthiomethyl or methylsulfonylmethyl chain have led to the development of sulfone derivatives with unique reactivity. A notable example is ethynyl (B1212043) p-tolyl sulfone, which serves as a potent Michael acceptor and a versatile building block in cycloaddition and ene reactions. orgsyn.org Its synthesis often involves the oxidation of the corresponding ethynyl thioether. orgsyn.org
Another significant analogue is diiodomethyl p-tolyl sulfone. This compound functions as a bactericide and fungicide, with its biological activity stemming from its specific chemical structure. nih.gov The variation of the methyl group to a diiodomethyl group dramatically alters the compound's properties and applications.
The table below showcases examples of these structural variations.
Table 2: Analogues with Variations in the Side Chain
| Compound Name | Side Chain Structure | Key Feature/Application | Reference |
|---|---|---|---|
| Ethynyl p-tolyl sulfone | -SO2-C≡CH | Michael acceptor, dienophile | orgsyn.org |
| Diiodomethyl p-tolyl sulfone | -SO2-CHI2 | Algaecide, fungicide | nih.gov |
Exploration of Different Sulfur Oxidation States (e.g., Sulfoxides, Sulfones from Sulfides)
The oxidation of the sulfide moiety in ((Methylsulfonyl)methyl)(p-tolyl)sulfane and its analogues offers a direct pathway to sulfoxides and bis-sulfones. The oxidation of sulfides is a fundamental transformation in organosulfur chemistry. britannica.com
The selective oxidation of sulfides to sulfoxides can be achieved using reagents like sodium metaperiodate (NaIO4) or hydrogen peroxide (H2O2). britannica.com For the synthesis of sulfones, more vigorous oxidizing agents such as potassium permanganate (B83412) (KMnO4) are typically employed. britannica.com The choice of oxidant and reaction conditions allows for controlled synthesis of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, 2,2,2-trifluoroacetophenone (B138007) can catalyze the selective oxidation of sulfides to sulfoxides or sulfones using H2O2, with the outcome dependent on the specific reaction conditions. organic-chemistry.org
A key area of research is the enantioselective oxidation of unsymmetrical sulfides to produce chiral sulfoxides, which are valuable in asymmetric synthesis. orgsyn.org The oxidation of methyl p-tolyl sulfide, a close structural relative, has been studied using chiral titanium complexes to yield optically active methyl p-tolyl sulfoxide. orgsyn.org
Table 3: Oxidation of Sulfides to Sulfoxides and Sulfones
| Substrate | Oxidizing Agent | Product | Key Aspect | Reference |
|---|---|---|---|---|
| General Sulfides (R-S-R') | H2O2, NaIO4 | Sulfoxides (R-SO-R') | General method | britannica.com |
| General Sulfides (R-S-R') | KMnO4, H2O2 (vigorous) | Sulfones (R-SO2-R') | General method | britannica.comorganic-chemistry.org |
| Alkyl Aryl Sulfides | Chiral Ti-complex, hydroperoxide | (S)-Alkyl Aryl Sulfoxides | Enantioselective synthesis | orgsyn.org |
| Various Sulfides | Urea-H2O2, Phthalic anhydride (B1165640) | Sulfones | Metal-free oxidation | organic-chemistry.org |
The oxidation process is not only a method for synthesizing new derivatives but also a tool for studying reaction mechanisms and kinetics, as demonstrated by the detailed investigation of p-tolyl methyl sulfide oxidation. researchgate.net
Incorporation into Polycyclic and Heterocyclic Systems
The reactive nature of sulfonyl-containing compounds makes them valuable precursors for constructing complex molecular architectures, including polycyclic and heterocyclic systems. Research has shown that sulfonyl-activated methylene (B1212753) groups can participate in a variety of cyclization and annulation reactions.
One notable strategy involves the use of 1,2-bis(sulfonylmethyl)arenes, which are analogues of the target compound. These molecules undergo a tBuOK-mediated sequential condensation and double desulfonylative cyclopropanation with 3-arylacroleins to produce complex biscyclopropane-fused tetralins. rsc.org This single-step reaction forms multiple carbon-carbon bonds and creates several stereogenic centers. rsc.org
Furthermore, sulfonyl enynals have been utilized in base-mediated annulation reactions to divergently synthesize a range of sulfonyl arenes, including β-naphthols, naphthalenes, carbazoles, and quinolines. researchgate.net This highlights the versatility of the sulfonyl group in guiding the formation of fused ring systems. The synthesis of polycyclic aromatic hydrocarbons (PAHs) can also be achieved through reactions involving N-tosylhydrazones, which serve as carbene precursors in cyclization reactions. researchgate.net
The coordination of phenyl sulfones to transition metals, such as tungsten, activates the aromatic ring toward nucleophilic attack, enabling the synthesis of highly substituted cyclohexene (B86901) derivatives, which are precursors to more complex cyclic systems. nih.gov
Table 4: Synthesis of Polycyclic and Heterocyclic Systems
| Precursor | Reaction Type | Product System | Reference |
|---|---|---|---|
| 1,2-Bis(sulfonylmethyl)arenes | Condensation/Cyclopropanation | Biscyclopropane-fused tetralins | rsc.org |
| Sulfonyl enynals | Base-mediated annulation | β-Naphthols, carbazoles, quinolines | researchgate.net |
| Phenyl sulfone-tungsten complex | Sequential nucleophilic addition | Trisubstituted cyclohexenes | nih.gov |
Research on Bis-Sulfonyl/Sulfane Compounds
Compounds featuring two sulfonyl or sulfane groups, particularly those attached to an aromatic core, exhibit unique reactivity. The study of 1,2-bis(sulfonylmethyl)arenes is a prime example of research in this area. rsc.org These compounds are readily accessible and serve as valuable building blocks in organic synthesis.
Their reaction with 3-arylacroleins in the presence of a base like tBuOK demonstrates a powerful method for constructing intricate polycyclic frameworks. rsc.org The reaction proceeds via a cascade of condensation and cyclopropanation steps, ultimately eliminating the sulfonyl groups to generate the final product. This desulfonylative approach showcases the utility of the sulfonyl group as a traceless activating group in complex molecule synthesis.
While direct research on bis-sulfane compounds analogous to this compound is less common in the provided literature, the principles derived from bis-sulfonyl chemistry are highly relevant. The synthesis of bis(trialkoxysilylmethyl)arenes from their corresponding bis(trichlorosilylmethyl)arene precursors also points to broader synthetic strategies for creating arenes with dual functional side chains. rsc.org
Table 5: Examples and Reactions of Bis-Sulfonyl Arenes
| Compound | Reagents | Product | Application/Significance | Reference |
|---|
The development of these synthetic methodologies for bis-sulfonyl compounds opens avenues for creating novel materials and complex molecular targets.
Interdisciplinary Contexts in Chemical Research
Contributions to Environmental Chemistry Studies (e.g., Sulfur Cycling, Atmospheric Transformations)
The presence and behavior of ((Methylsulfonyl)methyl)(p-tolyl)sulfane in the environment are of interest to environmental chemists, particularly in the context of the degradation of other commercial chemicals and its potential role in atmospheric processes.
Research Findings:
Degradation Product of Biocides: this compound (MPTS) has been identified as a degradation product of the biocide Diiodomethyl p-tolyl sulfone (DIMTS). regulations.gov An environmental fate assessment by the U.S. Environmental Protection Agency indicated that MPTS is expected to be present in the water phase of effluent from down-the-drain exposure and from outdoor use of treated paints containing DIMTS. regulations.gov
Persistence and Biodegradation: Studies have shown that this compound is not readily biodegradable. In a Zahn-Wellens biodegradation simulation test, only about 48% of the dissolved organic carbon (DOC) from MPTS was removed in 28 days, indicating its persistence in the environment. regulations.gov This contrasts with the reference compound, aniline, which was ultimately biodegradable with 90% DOC removal in four days. regulations.gov
Atmospheric Transformations: Research on the atmospheric chemistry of sulfur compounds has demonstrated that this compound can be formed from the oxidation of related sulfur-containing molecules. For instance, studies on the oxidation of methyl p-tolyl sulfoxide (B87167) with ozone have shown the formation of methyl p-tolyl sulfone. acs.org This reaction is relevant to understanding the transformation of organosulfur compounds in the atmosphere. In one study, the reaction of 100 μM methyl p-tolyl sulfoxide with 100 μM ozone yielded 90% methyl p-tolyl sulfone over a period of more than 5000 seconds. acs.org The presence of aqueous Fe(II) was found to catalyze this oxidation, significantly increasing the reaction rate. acs.org
Interactive Data Table: Biodegradation of this compound
| Compound | Test Type | Duration (days) | % Dissolved Organic Carbon (DOC) Removal | Classification | Source |
| This compound | Zahn-Wellens | 28 | ~48% | Not readily biodegradable | regulations.gov |
| Aniline (Reference) | Zahn-Wellens | 4 | 90% | Ultimately biodegradable | regulations.gov |
Advanced Materials Science Applications (e.g., as intermediates for polymers, optical, or electrical materials)
While primarily recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound also finds applications in the field of materials science, particularly in polymer chemistry.
Research Findings:
Intermediate in Polymer Synthesis: A key application of this compound in materials science is its role as a catalyst modifier in polymerization processes. Research on ethylene (B1197577) polymerization using Cp₂ZrCl₂ activated by methylaluminoxane (B55162) (MAO) supported on arylsulfonic acid-modified boehmites has shown that partial alkylation of the p-toluenesulfonate by MAO leads to the formation of methyl p-tolyl sulfone. acs.orgacs.org In this context, it acts as an electron-donating catalyst modifier. acs.orgacs.org
Potential Monomer for High-Temperature Polymers: Although not a direct application of the title compound itself, related halogenated aromatic sulfones serve as monomers in the production of high-temperature arylene sulfide (B99878) sulfone polymers. researchgate.net This highlights the potential for derivatives of this compound to be explored as building blocks for advanced polymers with specific thermal properties.
Interactive Data Table: Role in Ethylene Polymerization
| Polymerization System Component | Function | Resulting Species | Role of Resulting Species | Source |
| p-Toluenesulfonate | Catalyst Support Modifier | This compound | Electron-donating catalyst modifier | acs.orgacs.org |
| Methylaluminoxane (MAO) | Activator | - | - | acs.org |
| Cp₂ZrCl₂ | Catalyst | - | - | acs.org |
Development of Analytical Methodologies for Complex Sulfur-Containing Mixtures
The well-characterized nature of this compound makes it a valuable tool in the development and validation of analytical methods for the detection and quantification of sulfur-containing compounds in complex matrices.
Research Findings:
Internal Standard in Chromatography: In the field of chemical biology and proteomics, this compound has been utilized as an internal standard for the analysis of sulfur(VI) fluorides (SVI-Fs) by High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov In these studies, a solution of methyl p-tolyl sulfone is added to the sample to provide a reference peak for accurate quantification during the analysis of the hydrolytic stability and reactivity of SVI-F electrophiles. acs.orgnih.gov
Derivatization in Gas Chromatography: The compound plays a role in analytical methods for monitoring air quality. Specifically, in the determination of gas-phase peracetic acid, methyl p-tolyl sulfide is used as a derivatizing agent. osha.gov The sulfide is oxidized by peracetic acid to methyl p-tolyl sulfoxide. osha.gov In some methods, this sulfoxide is further oxidized to this compound, which is then analyzed by gas chromatography (GC). osha.gov This multi-step derivatization allows for the sensitive and selective measurement of peracetic acid in workplace atmospheres. osha.gov It has also been used in catalytic oxidation studies where its conversion from methyl p-tolyl sulfide is monitored by GC to determine reaction yields and efficiencies. mdpi.comconicet.gov.ar
Interactive Data Table: Applications in Analytical Chemistry
| Analytical Technique | Application Area | Role of this compound | Purpose | Source |
| HPLC | Chemical Biology | Internal Standard | Quantitative analysis of sulfur(VI) fluorides | acs.orgnih.gov |
| GC | Air Quality Monitoring | Analyte (formed from derivatization) | Quantification of peracetic acid | osha.gov |
| GC-MS | Catalysis Research | Product Analyte | Monitoring oxidation of methyl p-tolyl sulfide | mdpi.comconicet.gov.ar |
Emerging Research Directions and Future Outlook
Sustainable Synthetic Routes and Green Chemistry Applications
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. mt.com Traditional syntheses of related sulfones, such as methyl p-tolyl sulfone, often involved hazardous reagents like dimethyl sulfate (B86663), long production cycles, and significant environmental footprints. google.comgoogle.com Future research will focus on overcoming these limitations by applying the principles of green chemistry.
Key research thrusts will include:
Safer Reagents: Innovating routes that replace highly toxic and explosive methylating agents with safer alternatives. For instance, processes using monochloromethane have been developed for similar sulfones, which significantly improves safety and reduces environmental pollution. google.com
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems to improve atom economy and reduce waste. This includes exploring biocatalysis, which utilizes enzymes in aqueous media under mild conditions, potentially replacing multiple conventional chemical steps with a single, highly selective transformation. mt.com
Green Solvents: Moving away from hazardous organic solvents like dichloromethane (B109758) towards more sustainable options such as water, ionic liquids, or volatile methylsiloxanes (VMSs). rsc.orgmdpi.com VMSs, for example, have been shown to be effective, greener alternatives to traditional non-polar solvents. rsc.org
Process Intensification: Designing telescoped or one-pot reactions that minimize intermediate isolation steps, thereby reducing solvent usage, energy consumption, and production time. google.com
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies Click on headers to sort
| Feature | Traditional Approach | Green Chemistry Approach | Research Focus |
|---|---|---|---|
| Methylating Agent | Dimethyl sulfate (highly toxic, explosive) google.comgoogle.com | Monochloromethane (lower toxicity) google.com | Development of even safer C1 sources. |
| Solvent | Dichloromethane, Benzene mt.comorgsyn.org | Water, Volatile Methylsiloxanes (VMSs), Glycols rsc.orgmdpi.com | Expanding the reaction scope in aqueous media. |
| Process | Multi-step with intermediate isolation google.com | Telescoped, one-pot, or flow synthesis google.comresearchgate.net | Integration of synthesis and purification. |
| Catalysis | Stoichiometric bases/reagents orgsyn.org | Biocatalysis, Phase-transfer catalysis | Discovery of robust enzymes and recyclable catalysts. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
Sulfones are known for their "chameleonic" nature, capable of being transformed into radicals, anions, or cations depending on the reaction conditions. researchgate.net The presence of both a sulfone and a sulfide (B99878) in ((Methylsulfonyl)methyl)(p-tolyl)sulfane opens the door to discovering reactivity patterns that are not accessible to simpler monofunctional compounds.
Future research is expected to explore:
Bifunctional Reactivity: Designing reactions that leverage the electronic interplay between the sulfide and sulfone groups. For example, selective oxidation of the sulfide to a sulfoxide (B87167) could dramatically alter the acidity of the adjacent methylene (B1212753) protons, enabling novel sequential functionalization.
Desulfitative Cross-Coupling: Expanding the utility of sulfones as leaving groups in catalytic cross-coupling reactions. Since 2005, tremendous advances have been made in using sulfones in Suzuki-Miyaura type reactions, and this chemistry could be applied to the target molecule for novel C-C and C-X bond formations. rsc.org
Asymmetric Transformations: Utilizing the sulfonyl group to direct stereoselective reactions on the molecule. The bulky and electronically distinct nature of the sulfonyl group can exert significant regio- and stereocontrol in nearby transformations. researchgate.net
Radical Chemistry: Investigating visible light-induced transformations. Recent studies have shown that sulfones can participate in radical additions and other photocatalytic reactions, opening new avenues for functionalization under mild conditions. researchgate.netrsc.org
Advanced Characterization Techniques for Elusive Reaction Intermediates
A deep understanding of a reaction mechanism is critical for its optimization and control. acs.org Many reactions involving sulfones and sulfides proceed through short-lived, highly reactive intermediates that are difficult to detect using standard methods like NMR. nih.gov
The future in this area involves the application of sophisticated analytical techniques to capture and characterize these fleeting species:
Cryogenic Infrared Ion Spectroscopy: This technique allows for the structural characterization of gas-phase ions generated in a mass spectrometer. It could be used to definitively identify and study the structure of carbanions formed at the methylene bridge of this compound or transient sulfonium (B1226848) ions. acs.orgnih.gov
In-situ Reaction Monitoring: The use of Process Analytical Technology (PAT), such as in-line Infrared (IR) or Raman spectroscopy, allows for real-time tracking of reactant consumption and product/intermediate formation without disturbing the reaction. mt.comresearchgate.net This provides invaluable kinetic data that helps to elucidate complex reaction networks.
Mass Spectrometry-Based Mechanistic Studies: Generating potential intermediates in a mass spectrometer allows for the study of their intrinsic stability and fragmentation patterns in the absence of solvent, providing fundamental insights into the reaction pathway. nih.gov
Table 2: Advanced Techniques for Intermediate Characterization Click on headers to sort
| Technique | Information Provided | Application to Target Compound | Reference |
|---|---|---|---|
| Infrared Ion Spectroscopy | Vibrational spectra and structure of gas-phase ions. | Characterizing the geometry of the α-sulfonyl carbanion. | acs.orgnih.gov |
| In-line ReactIR/Raman | Real-time concentration profiles of key species. | Monitoring reaction kinetics and detecting transient intermediates. | mt.comresearchgate.net |
| Tandem Mass Spectrometry | Fragmentation patterns and stability of ions. | Elucidating reaction pathways and identifying unexpected intermediates. | nih.gov |
Computational Design and Prediction of Novel Sulfur-Based Reagents and Architectures
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. numberanalytics.com For sulfur-containing compounds, methods like Density Functional Theory (DFT) are crucial for understanding their complex electronic structures and behavior. numberanalytics.com
Future research will heavily rely on computational methods for:
Mechanism Elucidation: Using DFT calculations to map out the potential energy surfaces of reactions involving this compound. This can validate experimental findings and provide detailed insights into transition states and intermediates that are otherwise inaccessible. numberanalytics.com
Reagent Design: Computationally screening libraries of virtual derivatives of the target molecule to predict their properties and reactivity. This in silico approach can guide synthetic efforts toward novel reagents with tailored functionalities for applications in materials science or pharmaceuticals. numberanalytics.com
Predictive Modeling: Employing machine learning and AI algorithms to analyze large datasets of chemical reactions. Such tools can predict the outcomes of unknown reactions or identify promising new synthetic routes, accelerating the pace of discovery. maxapress.comacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous streams within reactors, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and easier scalability. rsc.org The combination of flow chemistry with automation is revolutionizing chemical synthesis.
The future for this compound will likely see its synthesis and derivatization adapted to these platforms:
Automated Synthesis: Developing fully automated, multi-step flow processes for producing libraries of derivatives. acs.org Such systems can operate unattended, rapidly exploring a wide range of reaction conditions or building blocks to accelerate drug discovery and materials development. researchgate.net
Enhanced Safety: Handling potentially hazardous reactions, such as oxidations or reactions involving unstable intermediates, with a much higher degree of safety. The small reactor volumes in flow systems minimize the risk associated with exothermic events. rsc.org
Process Optimization: Integrating in-line analysis with automated feedback loops. This allows the system to self-optimize reaction parameters (e.g., temperature, residence time, stoichiometry) in real-time to maximize yield and purity, drastically reducing development time. nih.gov
The integration of these emerging research directions promises to unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable building block for creating advanced materials and complex functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((Methylsulfonyl)methyl)(p-tolyl)sulfane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation or sulfoxide oxidation. For example, α-substituted phenylethylenes react with dimethyl sulfoxide (DMSO) under aerobic oxidative conditions to yield sulfones, with yields dependent on substituent effects (e.g., methyl, phenyl, or carboxyl groups) . Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMSO/water mixtures), and catalyst loadings (e.g., iodine or metal catalysts). Monitor reaction progress via TLC or HPLC to isolate intermediates like sulfoxides before full oxidation to sulfones .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and sulfone/sulfide bonding.
- X-ray crystallography : Resolve crystal packing and conformational details (e.g., envelope conformations in related sulfone derivatives) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identify S=O stretches (~1300–1150 cm⁻¹) and aryl C-H vibrations .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood due to potential sulfoxide/sulfone volatility.
- First aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes. No specific antidotes are reported, so prioritize symptomatic treatment .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
- Methodological Answer : Utilize biocatalytic or asymmetric catalytic methods. For example:
- Biocatalysis : Enzymes like Rhodococcus spp. selectively oxidize sulfides to sulfoxides with >99% enantiomeric excess (ee) .
- Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation conditions to induce stereochemistry at the methylsulfonyl moiety.
- Analytical validation : Confirm ee via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Reproducibility checks : Replicate literature procedures while controlling variables (e.g., reagent purity, moisture levels).
- Mechanistic studies : Use DFT calculations to identify rate-limiting steps or competing pathways (e.g., over-oxidation to sulfones vs. side reactions).
- In-situ monitoring : Employ Raman spectroscopy or real-time MS to detect transient intermediates that may explain yield discrepancies .
Q. How does the crystal structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Conformational analysis : X-ray data reveal that sulfone groups adopt specific orientations (e.g., envelope conformations) that sterically hinder or favor nucleophile access. For example, C–H⋯O hydrogen bonds in the crystal lattice may stabilize transition states .
- Computational modeling : Use Gaussian or ORCA to simulate electrostatic potential maps and predict sites for nucleophilic attack .
Q. What are the biological implications of this compound in enzyme-mediated desulfurization?
- Methodological Answer :
- Enzyme specificity assays : Test sulfonate substrates (e.g., p-toluenesulfonate derivatives) with desulfurizing enzymes (e.g., Pseudomonas spp.) using HPLC or GC-FID to quantify reaction rates .
- Metabolic profiling : Use LC-MS to identify metabolites formed during microbial degradation, noting any toxic intermediates (e.g., sulfonic acids) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Dynamic effects : Consider temperature-dependent conformational changes in solution vs. static crystal structures.
- Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to resolve disorder or twinning artifacts .
Q. What computational tools are recommended for predicting the environmental persistence of this compound?
- Methodological Answer :
- QSPR models : Use EPI Suite or TEST to estimate biodegradation half-lives and toxicity.
- Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
